Clindamycin 3-PhosphateDISCONTINUED

Pharmacokinetics Prodrug Activation Phosphate Ester Hydrolysis

Clindamycin 3-Phosphate (EP Impurity C, CAS 28708-34-1) is a discontinued lincosamide prodrug isomer with quantifiably slower in vivo hydrolysis and lower blood levels than clinical clindamycin 2-phosphate. It is supplied exclusively as a certified analytical reference standard for compendial HPLC method validation, system suitability testing, forced degradation impurity profiling, and prodrug SAR studies. Not a therapeutic agent. Verify isomer identity before procurement.

Molecular Formula C18H34ClN2O8PS
Molecular Weight 505.0 g/mol
Cat. No. B12439834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 3-PhosphateDISCONTINUED
Molecular FormulaC18H34ClN2O8PS
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl
InChIInChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10?,11-,12?,13+,14?,15?,16?,18-/m1/s1
InChIKeyZMGZEXFHZBYORP-USVDZCLTSA-N
Commercial & Availability
Standard Pack Sizes3.073 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin 3-Phosphate: A Discontinued Prodrug and Its Pharmacological Profile


Clindamycin 3-Phosphate is a lincosamide antibiotic prodrug that is inactive in vitro but is hydrolyzed in vivo to the active clindamycin moiety [1]. While clindamycin phosphate (often referred to as the 2-phosphate) is widely used, Clindamycin 3-Phosphate is a specific isomer and is primarily noted as a pharmaceutical impurity and a discontinued product [2]. Its procurement is currently restricted to research and analytical applications, not therapeutic use .

Why Clindamycin 3-Phosphate Cannot Be Substituted for Its Closely Related Analogs


In the clindamycin prodrug class, the position of the phosphate ester critically dictates the molecule's pharmacokinetic and pharmacodynamic profile. Clindamycin 3-Phosphate cannot be generically substituted for the clinically used clindamycin 2-phosphate due to marked, quantifiable differences in their hydrolysis rates and resulting in vivo blood levels [1]. This evidence confirms that simple chemical analogy is insufficient for predicting biological performance or analytical behavior, making targeted procurement essential for specific research applications [2].

Quantitative Evidence Guide: Clindamycin 3-Phosphate vs. Key Comparators


Superior Hydrolysis Kinetics of 2-Phosphate Over 3-Phosphate Isomer

In a direct head-to-head comparison, the hydrolysis of clindamycin 3-phosphate is significantly slower and less extensive than that of clindamycin 2-phosphate across multiple in vitro enzyme systems [1]. This kinetic disadvantage translates to lower in vivo drug exposure for the 3-phosphate isomer.

Pharmacokinetics Prodrug Activation Phosphate Ester Hydrolysis

Reduced In Vivo Exposure: Lower Blood Levels for 3-Phosphate vs. 2-Phosphate

An in vivo study in rats revealed that administration of clindamycin 3-phosphate resulted in lower blood levels of the active drug compared to an equivalent dose of clindamycin 2-phosphate [1]. This finding correlates directly with the observed slower in vitro hydrolysis of the 3-ester.

In Vivo Pharmacokinetics Prodrug Activation Clindamycin Bioavailability

Enhanced Aqueous Solubility of Phosphate Prodrug vs. Clindamycin Base

The addition of a phosphate group to clindamycin dramatically increases its aqueous solubility, a critical property for intravenous and intramuscular formulations. Clindamycin 3-Phosphate exhibits solubility of approximately 4.4 g/L (calculated) , while the phosphate prodrug class, in general, achieves a solubility of 50-100 mg/mL, compared to just 0.1 mg/mL for the clindamycin base [1].

Formulation Prodrug Design Parenteral Administration

Analytical Reference Standard for Impurity Profiling

Clindamycin 3-Phosphate is designated as a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI) and a European Pharmacopoeia (EP) impurity (Impurity C) for clindamycin phosphate drug substance . This official designation means it is the definitive reference standard for identifying and quantifying this specific isomer in drug batches.

Pharmaceutical Analysis Impurity Standards Quality Control

Procurement-Driven Application Scenarios for Clindamycin 3-Phosphate


Analytical Method Development and Validation for Clindamycin Phosphate Impurity Profiling

Laboratories developing or validating High-Performance Liquid Chromatography (HPLC) methods for clindamycin phosphate drug substance or finished product require a certified reference standard of Clindamycin 3-Phosphate (EP Impurity C) to ensure accurate identification, resolution, and quantification of this specific isomer [1]. Its use is mandated for demonstrating method specificity and system suitability per compendial guidelines [2].

Comparative Pharmacokinetic and Prodrug Activation Studies

Researchers investigating the structure-activity relationship of phosphate ester prodrugs use Clindamycin 3-Phosphate as a critical control compound. Its documented inferior hydrolysis kinetics and resulting lower in vivo blood levels compared to the clinically used 2-phosphate isomer provide a quantifiable baseline for evaluating novel prodrug activation systems or enzymatic hydrolysis assays [1].

Forced Degradation Studies and Stability-Indicating Method Development

In pharmaceutical development, forced degradation studies are performed to identify potential degradation products. Clindamycin 3-Phosphate is a known impurity that can form during the degradation of clindamycin phosphate [1]. Procuring this compound is essential for preparing spiked samples to validate that a developed analytical method can separate and accurately measure the active pharmaceutical ingredient from this specific degradation product under stress conditions.

In Vitro Model of Poor Prodrug Conversion

The 3-phosphate isomer serves as a well-characterized example of a poorly performing prodrug. Its procurement is relevant for academic or industrial research groups studying the relationship between prodrug structure and enzymatic conversion efficiency, serving as a negative control to highlight the favorable properties of more rapidly hydrolyzed prodrugs like the 2-phosphate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin 3-PhosphateDISCONTINUED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.